![molecular formula C7H3F3O2 B13709996 2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
2,2,4-Trifluorobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of three fluorine atoms and a dioxole ring, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of benzo[d][1,3]dioxole followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2,4-Trifluorobenzo[d][1,3]dioxole may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluorine atoms or the dioxole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while substitution reactions can produce a wide range of fluorinated aromatic compounds .
Scientific Research Applications
2,2,4-Trifluorobenzo[d][1,3]dioxole finds applications in several scientific research areas, including:
Mechanism of Action
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole involves its interaction with molecular targets and pathways. The fluorine atoms and dioxole ring contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole: Similar in structure but with a bromine atom instead of hydrogen.
4-Fluorobenzo[d][1,3]dioxole: Contains a single fluorine atom, differing in its chemical behavior and applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole is unique due to the presence of three fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring specific electronic properties and chemical stability.
Properties
Molecular Formula |
C7H3F3O2 |
|---|---|
Molecular Weight |
176.09 g/mol |
IUPAC Name |
2,2,4-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H |
InChI Key |
WLOGJHAOFXFAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)
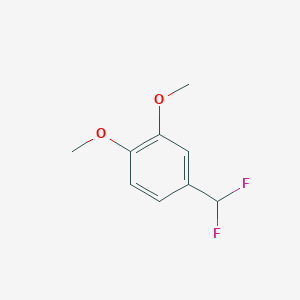
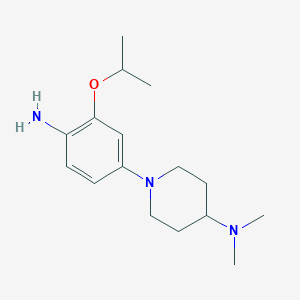
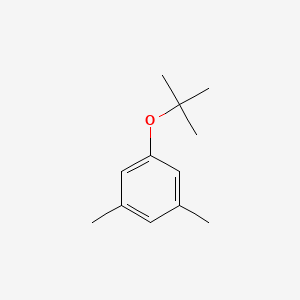
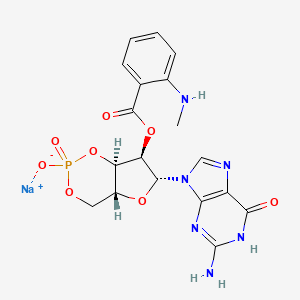
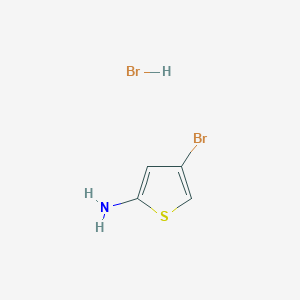
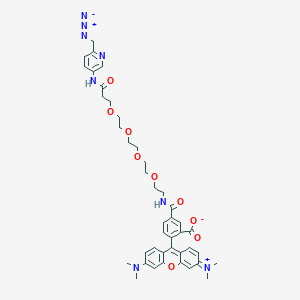
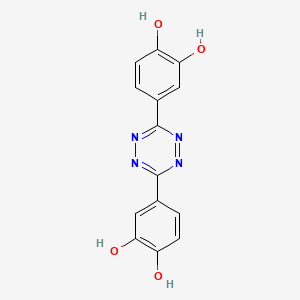
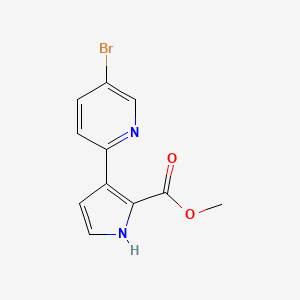
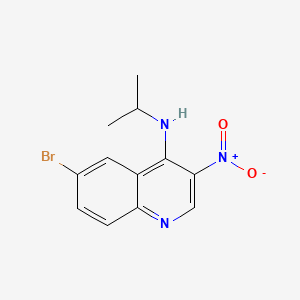

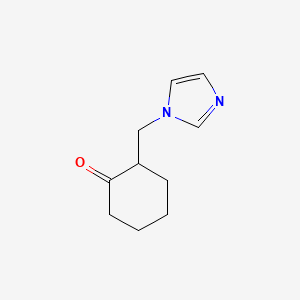
![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
